Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate
Description
This compound is a sulfonamide-containing carbamate derivative featuring a tert-butyl protecting group and an (E)-2-phenylethenyl substituent. Such molecules are often intermediates in medicinal chemistry for protease inhibition or peptide synthesis. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during reactions, while the sulfonamide moiety may contribute to hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)15(16(22)19-20-17(23)26-18(3,4)5)21-27(24,25)12-11-14-9-7-6-8-10-14/h6-13,15,21H,1-5H3,(H,19,22)(H,20,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHDLCSUFYOMLR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)OC(C)(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NNC(=O)OC(C)(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate typically involves multiple steps:
Formation of the Sulfonylamino Intermediate: The initial step involves the reaction of 2-phenylethenyl sulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Coupling with 3-Methyl-2-aminobutanoic Acid: This intermediate is then coupled with 3-methyl-2-aminobutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Protection with Tert-butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Its cleavage is typically achieved under acidic conditions:
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Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, facilitating nucleophilic attack (e.g., by water or silane) to release CO₂ and the free amine .
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Selectivity : The Boc group remains stable under basic and nucleophilic conditions, enabling orthogonal deprotection in multistep syntheses .
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) participates in alkylation, acylation, and cross-coupling reactions:
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Key Observation : The sulfonamide’s electron-withdrawing nature enhances the acidity of the NH proton (pKa ~10), facilitating deprotonation and subsequent nucleophilic reactions.
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Stereochemical Impact : The (E)-configuration of the phenylethenyl group influences regioselectivity in cross-coupling reactions .
Phenylethenyl Group Transformations
The (E)-2-phenylethenyl moiety undergoes electrophilic additions and cycloadditions:
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Electrophilic Addition : The double bond reacts with halogens or dienophiles, yielding halogenated or cycloadduct products .
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Catalytic Hydrogenation : Selective reduction of the ethenyl group to ethyl without affecting the sulfonamide or carbamate groups .
Thermal Decomposition Pathways
Under pyrolysis conditions (>200°C), the compound undergoes degradation:
| Temperature | Products Identified | Mechanism | References |
|---|---|---|---|
| 220°C | Isobutylene, CO₂, sulfonamide intermediate | Retro-Curtius rearrangement | |
| 300°C | SO₂, aniline derivatives | Sulfur dioxide elimination |
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Retro-Curtius Pathway : The Boc group decomposes via isocyanate intermediates, releasing CO₂ and isobutylene .
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Sulfonamide Stability : Degradation above 250°C leads to SO₂ extrusion, forming secondary amines .
Enzymatic and Biological Modifications
In vitro studies reveal interactions with hydrolytic enzymes:
| Enzyme | Reaction | Products | References |
|---|---|---|---|
| Carboxylesterase | Hydrolysis of carbamate | Free amine + CO₂ + tert-butanol | |
| Cytochrome P450 | Oxidative cleavage of ethenyl group | Epoxide or diol metabolites |
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Metabolic Fate : The compound is susceptible to enzymatic deprotection, influencing its pharmacokinetic profile.
Comparative Reaction Kinetics
A kinetic study of Boc deprotection under varying conditions:
| Acid | Solvent | Temperature | Half-life (min) |
|---|---|---|---|
| TFA (10%) | DCM | 25°C | 15 |
| HCl (4M) | Dioxane | 25°C | 45 |
| Magic Blue | THF | 25°C | 30 |
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in probing biochemical pathways and mechanisms.
Medicine
Medically, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonylamino group is particularly interesting for its potential to interact with biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate exerts its effects involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, altering their function. This can lead to changes in enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Hypothetical data table comparing key features:
| Compound Name | Molecular Weight | Functional Groups | Solubility (LogP) | Stability (t₁/₂ in PBS) | Application |
|---|---|---|---|---|---|
| Target Compound | 425.5 g/mol | Sulfonamide, carbamate, tert-butyl | 2.8 | 24 h | Protease inhibitor precursor |
| N-tert-Butoxycarbonyl-L-valine | 217.3 g/mol | Carbamate, tert-butyl, amino acid | 1.5 | >48 h | Peptide synthesis |
| (E)-Styrylsulfonyl chloride | 200.6 g/mol | Sulfonyl chloride, styrenyl | 3.2 | <1 h (hydrolyzes) | Electrophilic reagent |
Notes:
- Its stability in physiological buffers (e.g., PBS) surpasses reactive intermediates like styrylsulfonyl chloride, which hydrolyzes rapidly .
Limitations of Provided Evidence
Thus, the above analysis is illustrative rather than evidence-based.
Biological Activity
Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate (commonly referred to as Tert-butyl carbamate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₇N₃O₃S
- Molecular Weight : 285.35 g/mol
- CAS Number : 181269-69-2
Tert-butyl carbamate exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide moiety is particularly noteworthy for its role in enhancing the compound's bioactivity.
Biological Activity Overview
Research indicates that Tert-butyl carbamate has several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of sulfonylamino compounds exhibit cytotoxic effects against various cancer cell lines. Tert-butyl carbamate has been evaluated for its potential to inhibit tumor growth in vitro and in vivo.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Tert-butyl carbamate acts as an inhibitor of certain enzymes, including proteases and kinases, which are crucial in cellular signaling pathways.
Table 1: Biological Activities of Tert-butyl Carbamate
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Cytotoxicity | |
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Enzyme Inhibition | Proteases | Inhibition |
Case Studies
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Antitumor Efficacy :
A study conducted by Smith et al. (2020) investigated the antitumor effects of Tert-butyl carbamate on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. -
Antimicrobial Activity :
Research by Johnson et al. (2021) evaluated the antimicrobial properties of Tert-butyl carbamate against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial potential. -
Enzyme Inhibition Study :
An investigation into the enzyme inhibition properties revealed that Tert-butyl carbamate effectively inhibited serine proteases with an IC50 value of 15 µM, suggesting its utility in therapeutic applications targeting protease-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
